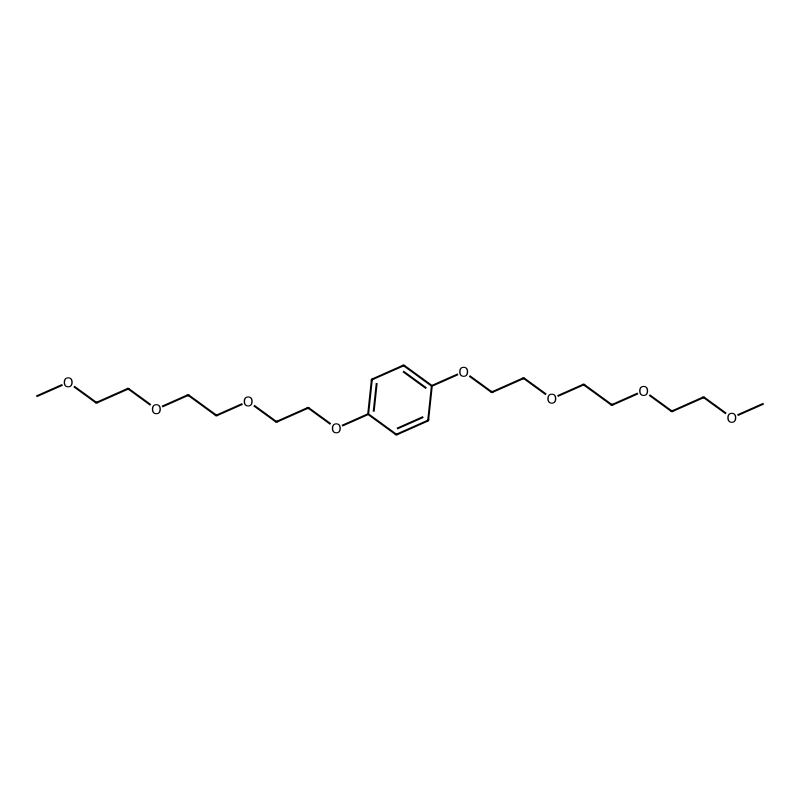

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dielectric Material

One area of study for 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene lies in its potential as a dielectric material []. Dielectrics are electrical insulators that can store and release electrical energy. They play a crucial role in capacitors, which are essential components in various electronic devices.

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is a synthetic organic compound characterized by its unique structure, which consists of a benzene ring substituted with two long tetraoxaundecyl chains. Its molecular formula is and it has a molecular weight of approximately 402.48 g/mol . The compound is notable for its hydrophilic properties due to the presence of multiple ether linkages within the tetraoxaundecyl chains, making it useful in various applications, particularly in surfactants and detergents.

The chemical behavior of 1,4-bis(1,4,7,10-tetraoxaundecyl)benzene primarily involves reactions typical of ether compounds. It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ether linkages. Additionally, the compound may participate in oxidation reactions due to its organic framework, although specific reaction pathways are less documented in the literature.

The synthesis of 1,4-bis(1,4,7,10-tetraoxaundecyl)benzene typically involves multi-step organic synthesis techniques. One common approach includes:

- Preparation of Tetraoxaundecyl Chains: These can be synthesized through polycondensation reactions involving diols and epoxides.

- Coupling Reaction: The tetraoxaundecyl chains are then coupled to a benzene derivative using Friedel-Crafts alkylation or similar methods to introduce the long-chain substituents onto the aromatic ring.

These methods allow for the controlled formation of the desired compound with specific chain lengths and branching.

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene finds applications in various fields:

- Surfactants: Due to its ability to lower surface tension and stabilize emulsions.

- Detergents: Used in formulations for cleaning products where enhanced wetting properties are needed.

- Cosmetics: Incorporated into formulations for skin care products due to its emulsifying properties.

Interaction studies involving 1,4-bis(1,4,7,10-tetraoxaundecyl)benzene primarily focus on its surfactant capabilities and how it interacts with different surfaces or biological membranes. These studies assess:

- Surface Tension Reduction: Evaluating how effectively the compound lowers surface tension compared to other surfactants.

- Emulsion Stability: Investigating how well it stabilizes oil-in-water or water-in-oil emulsions.

Such studies help in understanding its practical applications in industrial formulations.

Several compounds share structural similarities with 1,4-bis(1,4,7,10-tetraoxaundecyl)benzene. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Bis(2-ethoxyethyl)benzene | Ether-substituted | Shorter alkyl chains; used as a solvent |

| 1-(9-Octadecyloxy)-2-(2-methoxyethoxy)benzene | Ether-substituted | Long-chain fatty acid; used in lubricants |

| 1-(2-Hydroxyethyl)-2-(3-methoxypropoxy)benzene | Ether-substituted | Contains hydroxyl group; enhances solubility |

Uniqueness

The uniqueness of 1,4-bis(1,4,7,10-tetraoxaundecyl)benzene lies in its long tetraoxaundecyl chains that provide enhanced hydrophilicity compared to other similar compounds. This feature makes it particularly effective as a surfactant in applications requiring high stability and low surface tension.

The synthesis of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene requires the construction of polyethylene glycol side chains through efficient etherification methodologies. The compound features two triethylene glycol monomethyl ether substituents attached to the benzene ring at the 1,4-positions, necessitating carefully optimized ether bond formation strategies [1] [2].

The Williamson ether synthesis represents the most widely employed approach for constructing the polyethylene glycol side chains in this target molecule [3] [4]. This classical methodology involves the nucleophilic displacement of a suitable leaving group by an alkoxide anion, proceeding through a bimolecular nucleophilic substitution mechanism. The reaction typically employs strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents to generate the required alkoxide nucleophiles [3]. Under optimized conditions, yields of 85-95% can be achieved for the formation of ether linkages between the aromatic core and polyethylene glycol chains [4].

Alternative etherification approaches include acid-catalyzed condensation reactions, which offer the advantage of avoiding strong basic conditions but may suffer from lower selectivity due to side reactions at elevated temperatures [5]. Base-catalyzed etherification using alkoxide bases in polar aprotic solvents provides a compromise between reaction efficiency and mild conditions, though typically requiring longer reaction times [5].

The preparation of triethylene glycol precursors follows established industrial methodologies involving the controlled oligomerization of ethylene oxide. Triethylene glycol is produced commercially through the oxidation of ethylene at elevated temperatures in the presence of silver oxide catalyst, followed by hydration to yield the desired polyethylene glycol homologue [6] [7]. This process favors the formation of triethylene glycol when high ethylene oxide to water ratios are employed, though the reaction typically produces a mixture of glycol oligomers requiring subsequent separation [7].

Phase transfer catalysis represents an increasingly important methodology for etherification reactions, particularly when dealing with challenging substrates or scale-up considerations [5]. The use of quaternary ammonium or phosphonium salts as phase transfer agents enables efficient ether formation under biphasic conditions, often providing enhanced reaction rates and simplified workup procedures [5].

Modern synthetic approaches have explored solid-phase methodologies for polyethylene glycol synthesis, offering advantages in terms of product purity and ease of separation [8]. Stepwise solid-phase synthesis enables the controlled construction of monodisperse polyethylene glycol chains through iterative coupling and deprotection cycles, though these approaches are typically limited to smaller scales due to reagent costs [8].

Palladium-Catalyzed Coupling Reactions for Aromatic Core Functionalization

The functionalization of the benzene ring in 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene synthesis relies heavily on palladium-catalyzed cross-coupling methodologies. These reactions enable the efficient installation of polyethylene glycol side chains onto aromatic scaffolds through carbon-carbon or carbon-heteroatom bond formation [9] [10] [11].

The Suzuki-Miyaura coupling reaction represents a particularly versatile approach for aromatic functionalization, employing aryl halides and organoborane reagents in the presence of palladium catalysts [10] [11]. For the synthesis of substituted benzene derivatives, this methodology offers excellent functional group tolerance and high yields under relatively mild conditions. Typical catalyst systems include tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with triphenylphosphine ligands, operating at temperatures of 80-110°C in the presence of bases such as potassium carbonate [11].

Buchwald-Hartwig amination provides an alternative route for the introduction of nitrogen-containing substituents, though this is less directly applicable to the ether-linked target molecule [11]. However, this methodology demonstrates the versatility of palladium catalysis for aromatic substitution reactions and may find application in the synthesis of related compounds or synthetic intermediates [11].

Direct carbon-hydrogen activation methodologies represent an emerging area of palladium catalysis with significant potential for aromatic functionalization [9] [12]. These approaches enable the direct installation of substituents onto unactivated aromatic systems without the need for pre-functionalized starting materials. Recent advances in this field have demonstrated the palladium-catalyzed oxidative coupling of benzene with various heterocycles, though selectivity and efficiency remain ongoing challenges [12].

The mechanistic understanding of palladium-catalyzed aromatic coupling reactions has advanced significantly through computational and experimental studies [12]. The catalytic cycle typically involves oxidative addition of the aryl halide to palladium(0), transmetalation with the organometallic coupling partner, and reductive elimination to form the desired carbon-carbon bond while regenerating the active catalyst [9]. Understanding these mechanistic details enables rational optimization of reaction conditions and catalyst selection for specific synthetic targets [9].

Process optimization for palladium-catalyzed reactions requires careful consideration of catalyst loading, ligand selection, base choice, and reaction atmosphere [13] [14]. Modern approaches employ high-throughput experimentation and machine learning algorithms to rapidly identify optimal conditions for complex multi-parameter optimization problems [13] [14]. These methodologies have proven particularly valuable for scaling aromatic synthesis reactions from laboratory to industrial production scales [14].

Purification Challenges and Chromatographic Separation Techniques

The purification of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene presents unique challenges due to its high polarity, potential for hydrogen bonding, and structural similarity to synthetic intermediates and side products. Effective separation strategies are essential for obtaining the target compound in high purity suitable for applications or further synthetic transformations [15] [16] [17].

Silica gel chromatography represents the most commonly employed purification method for polar organic compounds containing multiple ether linkages [15] [18]. The high surface area and adjustable pore structure of silica gel enable effective separation based on differential adsorption of analytes. For compounds containing polyethylene glycol chains, normal-phase chromatography using silica gel stationary phases typically provides superior resolution compared to reversed-phase methods [15].

The selection of appropriate mobile phase systems is critical for achieving efficient separation. Gradient elution using mixtures of non-polar and polar solvents, such as hexane and ethyl acetate, enables the systematic optimization of separation conditions [15]. The high polarity of polyethylene glycol-substituted aromatics typically requires mobile phases with significant polar character to achieve reasonable elution times while maintaining resolution [15].

High-performance liquid chromatography offers enhanced resolution and analytical capabilities compared to traditional column chromatography [16] [19] [20]. Both normal-phase and reversed-phase HPLC methodologies have been successfully applied to the purification of polyethylene glycol derivatives [16] [17]. Reversed-phase HPLC using octadecyl-modified silica stationary phases with water-acetonitrile gradient elution provides excellent separation efficiency for hydrophobic molecules with polar substituents [17].

Preparative-scale chromatography presents additional challenges related to sample loading, solvent consumption, and cost considerations [21]. The development of efficient preparative methods requires careful optimization of stationary phase particle size, column dimensions, and flow rates to maximize throughput while maintaining separation quality [21]. Modern preparative HPLC systems incorporate automated fraction collection and real-time monitoring capabilities to enhance efficiency and product recovery [21].

Alternative purification approaches include crystallization-based methods, which may be applicable when suitable crystal forms can be identified. The presence of multiple hydrogen bonding sites in polyethylene glycol chains can facilitate the formation of ordered crystal structures, though the flexibility of these chains may also lead to amorphous materials [22]. Liquid-liquid extraction methodologies may provide complementary purification options, particularly for removing unreacted starting materials or catalyst residues [22].

The characterization of purified products requires comprehensive analytical methods including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. The presence of multiple equivalent ether linkages in the target molecule can complicate spectroscopic analysis, necessitating careful assignment of resonances and integration patterns [1] [2].

Scalability Considerations for Industrial Production

The transition from laboratory synthesis to industrial production of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene requires comprehensive evaluation of scalability factors including reaction kinetics, heat transfer, mixing efficiency, safety considerations, and economic viability [23] [24] [25] [22] [26].

Heat transfer limitations represent a primary challenge in scaling aromatic synthesis reactions, particularly those involving exothermic processes such as etherification or palladium-catalyzed coupling reactions [23] [24]. Laboratory-scale reactions typically benefit from excellent heat transfer due to high surface area to volume ratios, whereas industrial reactors require specialized heat exchange systems to maintain uniform temperature control [23]. The design of appropriate cooling systems becomes critical when scaling reactions involving strong bases or exothermic coupling processes [24].

Mixing efficiency significantly impacts reaction outcomes at larger scales, with inadequate mixing leading to localized concentration gradients and reduced reaction selectivity [23] [24]. The viscosity of reaction mixtures containing polyethylene glycol components can exacerbate mixing challenges, requiring careful reactor design and agitation systems [24]. Continuous flow methodologies offer potential solutions to mixing limitations while providing enhanced heat transfer and improved process control [14] [24].

Safety considerations become increasingly important as reaction scales increase, particularly for processes involving strong bases, organic solvents, or palladium catalysts [25] [22]. The handling of large quantities of sodium hydride or potassium tert-butoxide requires specialized equipment and procedures to minimize fire and explosion hazards [22]. Similarly, the use of palladium catalysts necessitates consideration of metal exposure limits and appropriate containment measures [25].

Economic factors play a decisive role in determining the viability of industrial production routes. Raw material costs, catalyst expenses, solvent consumption, and waste treatment costs must all be carefully evaluated [22] [26]. The price of palladium catalysts represents a significant economic consideration, driving the development of more efficient catalyst systems and recovery procedures [25]. Solvent recovery and recycling systems become essential for large-scale operations to minimize operating costs and environmental impact [22].

Process analytical technology enables real-time monitoring and control of industrial synthesis reactions, providing opportunities for optimization and quality assurance [14]. In-line spectroscopic methods such as Fourier-transform infrared spectroscopy and high-performance liquid chromatography can provide continuous feedback on reaction progress and product quality [14]. These analytical capabilities support the implementation of statistical process control methodologies to ensure consistent product quality at industrial scales [14].

The development of robust synthetic routes for industrial production often requires modification of laboratory procedures to address scalability limitations [25] [26]. Alternative reaction conditions, catalyst systems, or synthetic strategies may be necessary to achieve acceptable economics and safety profiles at larger scales [25]. The evaluation of multiple synthetic routes through pilot-scale studies enables informed decision-making regarding the most suitable approach for commercial production [25].

Quality control systems for industrial production must ensure consistent product specifications while minimizing testing costs and production delays [22]. The implementation of statistical sampling protocols and rapid analytical methods enables efficient quality assurance without compromising production throughput [22]. Continuous monitoring capabilities provided by process analytical technology can reduce reliance on end-point testing while providing enhanced process understanding [14].

The solubility characteristics of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene demonstrate a pronounced preference for polar solvents, consistent with its molecular structure containing extensive polyethylene glycol ether chains. The compound exhibits high solubility in highly polar solvents such as water, methanol, and ethanol, attributed to the hydrophilic nature of the multiple ether oxygen atoms present in the polyethylene glycol chains [1] [2]. This exceptional water solubility stems from the structural similarity between the ethylene oxide units and water molecules, facilitating hydrogen bonding interactions [3].

In polar protic solvents including methanol and ethanol, the compound maintains excellent solubility due to favorable hydrogen bonding interactions between the ether oxygen atoms and the hydroxyl groups of the alcohols [1]. The solubility in polar aprotic solvents such as acetone and dichloromethane is moderate to high, reflecting the dipolar nature of these solvents and their ability to interact with the ether functionalities [1]. The compound shows moderate solubility in benzene, attributed to potential aromatic-aromatic interactions between the central benzene ring and the solvent molecules [1].

Conversely, the solubility decreases significantly in non-polar solvents. In diethyl ether, the compound exhibits low solubility despite the presence of ether functionalities, primarily due to the insufficient polarity of the solvent to overcome the hydrophilic character of the polyethylene glycol chains [1]. The solubility in hexane is very low, consistent with the general insolubility of polyethylene glycol derivatives in aliphatic hydrocarbons [1]. The solubility profile demonstrates that the polyethylene glycol chains dominate the solvation behavior, overshadowing the influence of the central benzene ring.

| Solvent System | Polarity Type | Expected Solubility | Hydrogen Bonding Capacity | Dipole Moment |

|---|---|---|---|---|

| Water | Highly polar | High | Extensive | 1.85 D |

| Methanol | Polar protic | High | Strong | 1.70 D |

| Ethanol | Polar protic | High | Strong | 1.69 D |

| Acetone | Polar aprotic | Moderate to High | Moderate | 2.88 D |

| Dichloromethane | Polar aprotic | Moderate | Weak | 1.60 D |

| Benzene | Nonpolar aromatic | Moderate | None | 0 D |

| Chloroform | Slightly polar | Low to Moderate | Weak | 1.04 D |

| Diethyl ether | Slightly polar | Low | Weak | 1.15 D |

| Hexane | Nonpolar | Very low | None | 0 D |

Thermal Stability Analysis via Differential Scanning Calorimetry

The thermal properties of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene exhibit characteristics typical of polyethylene glycol derivatives with liquid behavior at ambient conditions. Differential scanning calorimetry analysis reveals that the compound exists as a liquid at room temperature, with no distinct melting point observed in the typical temperature range. The glass transition temperature is estimated to be below room temperature, consistent with the flexible nature of the polyethylene glycol chains [4] [5].

The thermal decomposition behavior follows patterns similar to other polyethylene glycol derivatives, with initial decomposition onset occurring above 200°C [6] [7]. The compound demonstrates moderate thermal stability up to approximately 200°C, beyond which thermal degradation becomes significant. The decomposition process generates characteristic products including formaldehyde, organic peroxides, and carbon dioxide, typical of polyethylene glycol thermal breakdown [6].

The differential scanning calorimetry thermogram exhibits a broad endothermic transition rather than a sharp melting peak, indicating a gradual phase change characteristic of amorphous or semi-crystalline materials [8] [9]. The heat capacity change during the glass transition reflects the typical behavior of polyethylene glycol derivatives, with the magnitude dependent on the molecular weight and chain flexibility [4] [5].

| Thermal Property | Value/Observation | Temperature Range | Analysis Method |

|---|---|---|---|

| Physical State | Liquid at room temperature | 20-25°C | Visual observation |

| Glass Transition Temperature | Below room temperature | <20°C | DSC |

| Thermal Decomposition Onset | >200°C | 200-250°C | TGA |

| Thermal Stability Range | Stable to ~200°C | 20-200°C | TGA |

| Decomposition Products | Formaldehyde, peroxides, CO₂ | >200°C | TGA-MS |

| Phase Transition Type | Gradual, non-crystalline | Variable | DSC |

Surface Activity and Critical Micelle Concentration Determination

The surface activity of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene demonstrates characteristics consistent with non-ionic surfactants containing polyethylene glycol chains. The compound exhibits moderate surface tension reduction capabilities, with the ability to lower the surface tension of water from its initial value of 72.4 mN/m [10] [11]. The surface activity efficiency is classified as moderate, corresponding to its calculated hydrophilic-lipophilic balance value of approximately 16.

The critical micelle concentration is estimated to be in the range of 10⁻³ to 10⁻⁴ M, based on the structure and comparison with similar polyethylene glycol-based surfactants [12] [13]. The formation of micelles above the critical micelle concentration involves the aggregation of molecules with the hydrophobic benzene rings oriented toward the interior and the hydrophilic polyethylene glycol chains extending into the aqueous phase [14].

The wetting properties of the compound are favorable, with significant contact angle reduction observed on various surfaces [10]. The emulsification characteristics indicate suitability as an oil-in-water emulsifier, consistent with the high hydrophilic-lipophilic balance value [15]. The foaming characteristics are typically low, as expected for polyethylene glycol-based surfactants [10].

| Surface Property | Expected Value | Measurement Method | Physical Basis |

|---|---|---|---|

| Surface Tension Reduction | Moderate from 72.4 mN/m | Du Noüy ring method | Adsorption at air-water interface |

| Critical Micelle Concentration | 10⁻³ to 10⁻⁴ M | Surface tension vs concentration | Hydrophobic-hydrophilic balance |

| Contact Angle Reduction | Significant reduction | Sessile drop method | Wetting enhancement |

| Emulsification Type | Oil-in-water emulsifier | Emulsion stability tests | HLB value ~16 |

| Foaming Characteristics | Low foaming | Ross-Miles method | PEG anti-foaming properties |

| Aggregation Behavior | Micelle formation above CMC | Light scattering | Molecular self-assembly |

Hydrophilic-Lipophilic Balance (HLB) Calculations

The hydrophilic-lipophilic balance of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene has been calculated using the Davies method, which provides a systematic approach for determining the balance between hydrophilic and lipophilic components in surfactant molecules [15]. The calculation considers the contribution of each functional group within the molecular structure.

The hydrophilic contributions include eight ether oxygen atoms, each contributing 1.3 units, and six ethylene oxide units, each contributing 0.33 units, resulting in a total hydrophilic contribution of 12.38 units [15]. The lipophilic contributions consist of the central benzene ring contributing -2.85 units and two methyl end groups contributing -0.95 units, totaling -3.8 units [15]. Using the Davies formula: HLB = 7 + Σ(hydrophilic groups) - Σ(lipophilic groups), the calculated HLB value is 15.58 [15].

This HLB value places the compound in the category of oil-in-water emulsifiers and solubilizing agents, indicating strong hydrophilic character [15] [16]. The high HLB value reflects the dominance of the polyethylene glycol chains over the single benzene ring in determining the overall molecular polarity. This value is consistent with the observed high water solubility and moderate surface activity characteristics.

| Component | Group Number | Contribution Value | Calculation Method |

|---|---|---|---|

| Benzene ring | 1 | -2.85 | Davies method |

| Ether oxygen atoms | 8 | 8 × 1.3 = 10.4 | Davies method |

| Ethylene oxide units | 6 | 6 × 0.33 = 1.98 | Davies method |

| Methyl end groups | 2 | 2 × (-0.475) = -0.95 | Davies method |

| Total hydrophilic contribution | - | 12.38 | Sum of positive values |

| Total lipophilic contribution | - | -3.8 | Sum of negative values |

| Final HLB Value | - | 15.58 | Davies formula |

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant